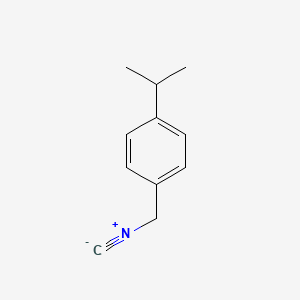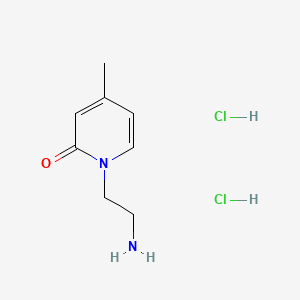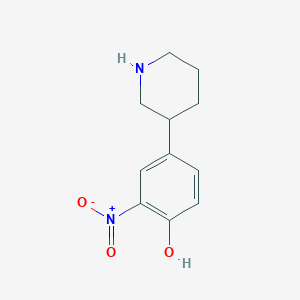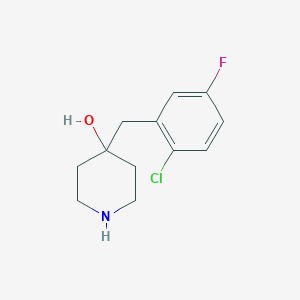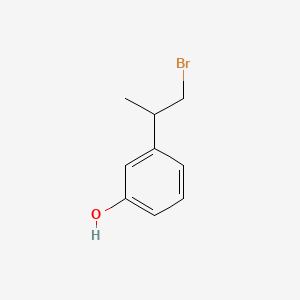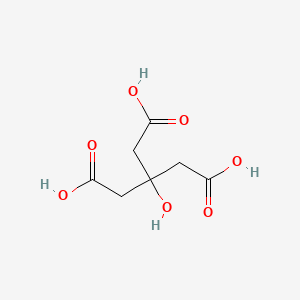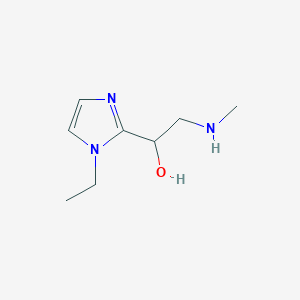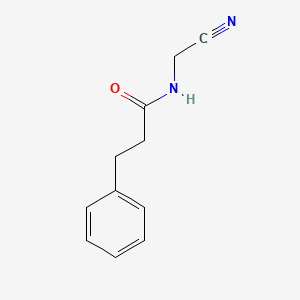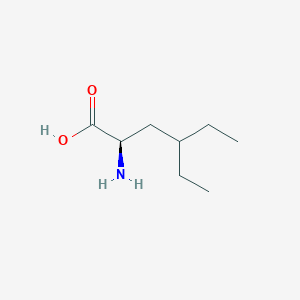
(R)-2-Amino-4-ethylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-4-ethylhexanoic acid is an organic compound with a chiral center, making it an enantiomerically pure amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-ethylhexanoic acid can be achieved through several methods. One common approach is the Arndt-Eistert synthesis, which involves the homologation of carboxylic acids. This method includes the reaction of activated carboxylic acids with diazomethane, followed by a Wolff rearrangement of the intermediate diazoketones in the presence of nucleophiles such as water, alcohols, or amines .
Industrial Production Methods
Industrial production of ®-2-Amino-4-ethylhexanoic acid often involves the use of chiral resolution techniques to separate the desired enantiomer from a racemic mixture. This can be achieved through methods such as crystallization, chromatography, or the use of chiral auxiliaries.
化学反应分析
Types of Reactions
®-2-Amino-4-ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxo group.
Reduction: The reduction of the carboxylic acid group to an alcohol.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
®-2-Amino-4-ethylhexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It has potential therapeutic applications due to its role in metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
作用机制
The mechanism of action of ®-2-Amino-4-ethylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical processes.
相似化合物的比较
Similar Compounds
(S)-2-Amino-4-ethylhexanoic acid: The enantiomer of ®-2-Amino-4-ethylhexanoic acid.
2-Amino-4-methylhexanoic acid: A structurally similar compound with a different alkyl group.
2-Amino-4-ethylpentanoic acid: Another similar compound with a different carbon chain length.
Uniqueness
®-2-Amino-4-ethylhexanoic acid is unique due to its specific chiral configuration, which imparts distinct biochemical properties and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring enantiomerically pure substances.
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
(2R)-2-amino-4-ethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
InChI 键 |
FNTZSUXNNTXOEI-SSDOTTSWSA-N |
手性 SMILES |
CCC(CC)C[C@H](C(=O)O)N |
规范 SMILES |
CCC(CC)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B13608800.png)

